2-(4-Methoxy-phenyl)-3-(2-piperidin-1-yl-ethyl)-thiazolidin-4-one
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Overview
Description
2-(4-METHOXYPHENYL)-3-(2-PIPERIDINOETHYL)-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidine ring, a methoxyphenyl group, and a piperidinoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-3-(2-PIPERIDINOETHYL)-1,3-THIAZOLAN-4-ONE typically involves the reaction of 4-methoxyphenyl isothiocyanate with 2-piperidinoethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-3-(2-PIPERIDINOETHYL)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the thiazolidine ring.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(4-METHOXYPHENYL)-3-(2-PIPERIDINOETHYL)-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-3-(2-PIPERIDINOETHYL)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-N-(1-methyl-2-piperidinoethyl)propanamide
- (4-methoxyphenyl)carbamic acid 2-piperidinoethyl ester
Uniqueness
2-(4-METHOXYPHENYL)-3-(2-PIPERIDINOETHYL)-1,3-THIAZOLAN-4-ONE is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H24N2O2S |
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Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H24N2O2S/c1-21-15-7-5-14(6-8-15)17-19(16(20)13-22-17)12-11-18-9-3-2-4-10-18/h5-8,17H,2-4,9-13H2,1H3 |
InChI Key |
FGPNHECIWNOVPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)CCN3CCCCC3 |
Origin of Product |
United States |
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